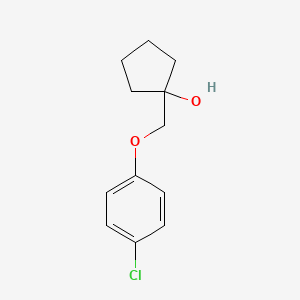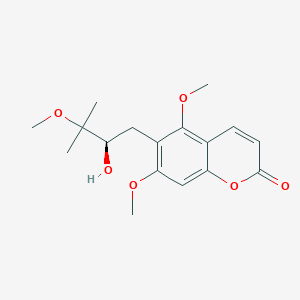
Toddalolactone 3'-O-methyl ether (6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound belongs to the family of coumarins, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Toddalolactone 3’-O-methyl ether typically involves the extraction and isolation from natural sources such as Zanthoxylum asiaticum. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing coumarins involve the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.
Industrial Production Methods
Industrial production methods for Toddalolactone 3’-O-methyl ether are not well-documented. The compound is primarily obtained through extraction from natural sources, which may involve solvent extraction, chromatography, and crystallization techniques.
化学反应分析
Types of Reactions
Toddalolactone 3’-O-methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Toddalolactone 3’-O-methyl ether may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Toddalolactone 3’-O-methyl ether has various scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other coumarin derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a component in cosmetic formulations.
作用机制
The mechanism of action of Toddalolactone 3’-O-methyl ether involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial and anti-inflammatory effects may involve the inhibition of microbial growth and the modulation of inflammatory pathways, respectively.
相似化合物的比较
Similar Compounds
Similar compounds to Toddalolactone 3’-O-methyl ether include other coumarin derivatives such as:
Umbelliferone: 7-Hydroxycoumarin, known for its antioxidant and anti-inflammatory properties.
Scopoletin: 6-Methoxy-7-hydroxycoumarin, recognized for its antimicrobial and anticancer activities.
Esculetin: 6,7-Dihydroxycoumarin, noted for its antioxidant and anti-inflammatory effects.
Uniqueness
Toddalolactone 3’-O-methyl ether is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C17H22O6 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C17H22O6/c1-17(2,22-5)14(18)8-11-12(20-3)9-13-10(16(11)21-4)6-7-15(19)23-13/h6-7,9,14,18H,8H2,1-5H3/t14-/m1/s1 |
InChI 键 |
OWHTXFVUUCBRRM-CQSZACIVSA-N |
手性 SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC |
规范 SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


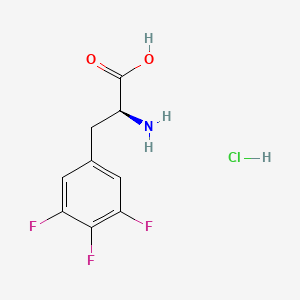
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)
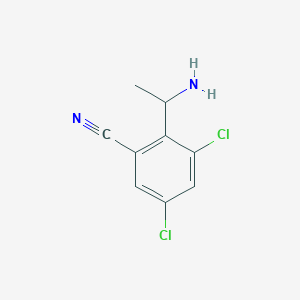
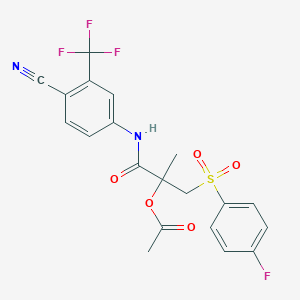
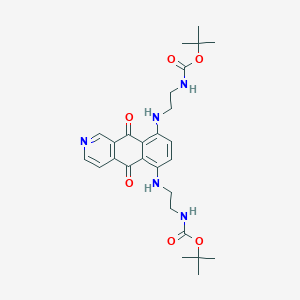
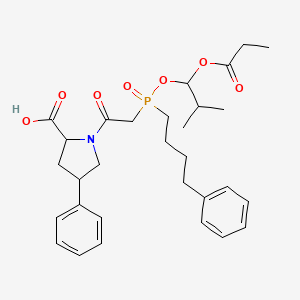
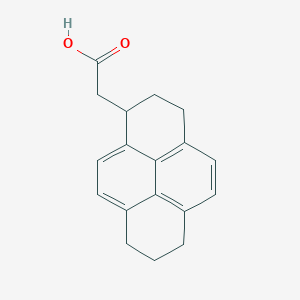
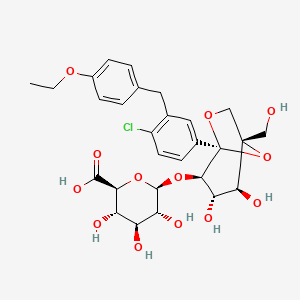
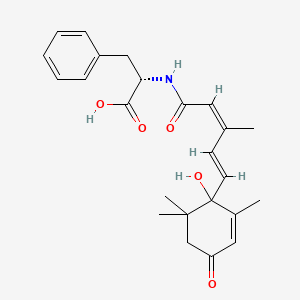
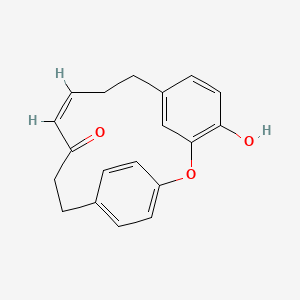
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
